Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249867
InChI: InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C7H4BrF2LiO3S
Molecular Weight: 293.0 g/mol

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

CAS No.:

Cat. No.: VC18249867

Molecular Formula: C7H4BrF2LiO3S

Molecular Weight: 293.0 g/mol

* For research use only. Not for human or veterinary use.

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate -

Specification

Molecular Formula C7H4BrF2LiO3S
Molecular Weight 293.0 g/mol
IUPAC Name lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate
Standard InChI InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1
Standard InChI Key CQKSQWOPXSTBNB-UHFFFAOYSA-M
Canonical SMILES [Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is C₇H₄BrF₂LiO₃S, derived from the parent sulfinic acid (C₇H₅BrF₂O₃S) through deprotonation and lithium cation coordination. Key functional groups include:

  • Bromine substituent at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions .

  • Difluoromethoxy group (-OCF₂H) at the 5-position, contributing to electron-withdrawing effects and metabolic stability .

  • Sulfinate anion (-SO₂⁻), which acts as a nucleophile or leaving group in organocatalytic processes .

Table 1: Calculated Physicochemical Properties

PropertyValueMethod of Estimation
Molecular weight297.96 g/molSum of atomic masses
Log P (octanol-water)2.34XLOGP3
Water solubility0.0293 mg/mLESOL model
pKa (sulfinic acid)~1.5Analogous sulfinates

Spectroscopic Features

While experimental spectra for this compound are unavailable, predictions based on analogs suggest:

  • ¹H NMR: A singlet for the difluoromethoxy group (δ 6.8–7.1 ppm) and aromatic protons split by bromine’s anisotropic effects .

  • ¹⁹F NMR: Two distinct signals for the -OCF₂H group (δ -80 to -85 ppm) .

  • IR: Strong S-O asymmetric stretching near 1150 cm⁻¹ and S=O vibrations at 1040 cm⁻¹ .

Synthetic Methodologies

Direct Sulfination of Aryl Bromides

A plausible route involves lithiation of 3-bromo-5-(difluoromethoxy)benzenesulfinic acid. This mirrors protocols for generating lithium aryl sulfinates, such as reacting sulfinyl chlorides with lithium bases :

Ar-SO2Cl+LiOHAr-SO2Li+HCl+H2O\text{Ar-SO}_2\text{Cl} + \text{LiOH} \rightarrow \text{Ar-SO}_2\text{Li} + \text{HCl} + \text{H}_2\text{O}

Key considerations:

  • Anhydrous conditions to prevent hydrolysis of the sulfinate.

  • Use of tetrahydrofuran (THF) as a solvent, which stabilizes lithium intermediates .

Palladium-Catalyzed Coupling Reactions

The bromine substituent enables cross-coupling, as demonstrated in Suzuki-Miyaura reactions with arylboronic acids :

Ar-Br+Ar’B(OH)2Pd(PPh3)4Ar-Ar’+B(OH)3+LiBr\text{Ar-Br} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{B(OH)}_3 + \text{LiBr}

Example conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%) .

  • Base: Sodium carbonate (2 M aqueous solution) .

  • Temperature: 80°C under nitrogen .

Table 2: Optimized Reaction Parameters for Sulfinate Utilization

ParameterValueImpact on Yield
Temperature80–90°CMaximizes catalyst activity
SolventTHF/H₂O (3:1)Balances solubility
Reaction time18–24 hoursEnsures full conversion

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Lithium sulfinates serve as precursors to sulfones and sulfonamides, critical motifs in drug design. For example:

  • Sulfone formation: Oxidation of the sulfinate group yields sulfones, which enhance binding affinity in kinase inhibitors .

  • Nucleophilic displacement: The sulfinate anion displaces halides or tosylates in SN2 reactions, enabling C-S bond formation .

Case Study: Antibiotic Derivatives

Aryl sulfinates analogous to this compound have been used to synthesize fluoroquinolone antibiotics. The difluoromethoxy group improves pharmacokinetics by reducing oxidative metabolism .

Future Research Directions

Expanding Coupling Reactivity

Exploring nickel-catalyzed C-S cross-coupling could diversify applications:

Ar-SO2Li+R-XNi catalystAr-R+LiX+SO2\text{Ar-SO}_2\text{Li} + \text{R-X} \xrightarrow{\text{Ni catalyst}} \text{Ar-R} + \text{LiX} + \text{SO}_2 \uparrow

Advantages: Broader substrate scope compared to palladium .

Bioconjugation Strategies

Functionalizing biologics via sulfinate-alkyne cycloadditions offers routes to antibody-drug conjugates (ADCs). The difluoromethoxy group’s stability in physiological conditions makes it advantageous .

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